molecular formula C12H13ClN2O B1283909 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride CAS No. 1028361-65-0

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride

Cat. No.: B1283909
CAS No.: 1028361-65-0
M. Wt: 236.7 g/mol
InChI Key: UAYMBYUWCRIWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting pyrazole is then subjected to formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 4-position. The final step involves the conversion of the aldehyde to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(2,4-dimethylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carbaldehyde
  • 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
  • 5-(2,4-dimethylphenyl)-1H-pyrazole-4-methanol

Uniqueness

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to the presence of both the pyrazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12;/h3-7H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMBYUWCRIWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.